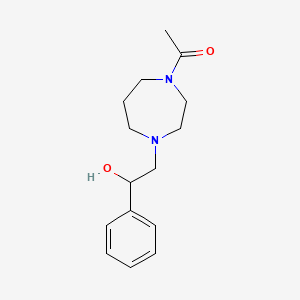
N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide, also known as CPI-613, is a novel anticancer drug that has gained considerable attention in the scientific community due to its unique mechanism of action. It is a small molecule that selectively targets the metabolic pathways of cancer cells, leading to their death. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for the treatment of various types of cancer.
Mécanisme D'action
N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide targets the mitochondrial tricarboxylic acid cycle by inhibiting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. This leads to the disruption of the energy metabolism of cancer cells, which rely heavily on these enzymes for their energy needs. The inhibition of these enzymes leads to the accumulation of reactive oxygen species, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis, inhibits cell proliferation, and reduces the expression of genes involved in cancer cell survival. This compound has also been shown to enhance the efficacy of other anticancer drugs, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide is its selectivity towards cancer cells, which minimizes its toxicity towards normal cells. This compound has also shown promising results in preclinical and clinical studies, making it a potential candidate for the treatment of various types of cancer. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide. One of the areas of focus is the optimization of its synthesis method to improve its yield and purity. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound. Finally, the combination of this compound with other anticancer drugs is an area of interest, as it has shown to enhance the efficacy of other anticancer drugs.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide involves the reaction of 5,6-difluorobenzimidazole with cyclopropylamine and acryloyl chloride. The resulting product is purified through column chromatography to obtain pure this compound. The synthesis method of this compound has been optimized to improve its yield and purity, making it more suitable for large-scale production.
Applications De Recherche Scientifique
N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the mitochondrial tricarboxylic acid cycle and disrupting the energy metabolism of cancer cells. This compound has been tested in various cancer cell lines, including pancreatic cancer, leukemia, and lymphoma, and has shown significant antitumor activity.
Propriétés
IUPAC Name |
N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c14-9-5-11-12(6-10(9)15)18(7-16-11)4-3-13(19)17-8-1-2-8/h5-8H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVXQKLUWGTKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCN2C=NC3=CC(=C(C=C32)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea](/img/structure/B6647216.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B6647235.png)


![3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)
![1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6647259.png)


![1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B6647272.png)


